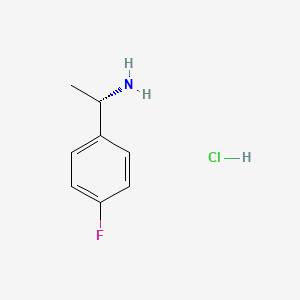

(S)-1-(4-Fluorophenyl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419073-74-7 | |

| Record name | (S)-(4-Fluorophenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride: Properties, Synthesis, and Applications

Introduction: A Chiral Building Block of Strategic Importance

(S)-1-(4-Fluorophenyl)ethylamine hydrochloride is a chiral amine salt of significant interest to the pharmaceutical and fine chemical industries. As a stereochemically defined building block, it serves as a crucial intermediate in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of a fluorine atom on the phenyl ring, combined with a specific stereocenter, imparts unique physicochemical and metabolic properties to the parent molecule and its derivatives. This strategic combination makes it a valuable tool for medicinal chemists aiming to optimize drug-like properties such as metabolic stability, binding affinity, and membrane permeability.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its synthesis, characterization, and application, reflecting field-proven insights into its utility.

Physicochemical and Structural Properties

The hydrochloride salt form of (S)-1-(4-fluorophenyl)ethylamine confers advantageous handling properties, such as improved stability and crystallinity, compared to the free base, which is a liquid.[1][2]

Core Data Summary

A compilation of its key properties is presented below. It is important to distinguish between the properties of the hydrochloride salt and the corresponding free base, as these differ significantly.

| Property | Value | Source(s) |

| Chemical Name | (S)-1-(4-Fluorophenyl)ethanamine hydrochloride | [3][4] |

| CAS Number | 1419073-74-7 | [3][4] |

| Molecular Formula | C₈H₁₁ClFN | [4] |

| Molecular Weight | 175.63 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not consistently reported in literature. | |

| Solubility | Expected to be soluble in water, methanol, and ethanol. The free base is miscible with dimethyl sulfoxide (DMSO).[5] | |

| Storage | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [2][3] |

Molecular Structure

The structural identity of the compound is unequivocally defined by its stereochemistry and connectivity.

-

SMILES: CC1=CC=C(F)C=C1.Cl

-

InChI: InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1

-

InChIKey: WEZXQPGVPSHAAZ-LURJTMIESA-N

The (S)-configuration at the chiral center is critical for its utility in asymmetric synthesis and for the biological activity of its downstream products.

Caption: 2D structure of this compound.

Synthesis and Chiral Control

The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethylamine is paramount. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis. The choice depends on factors like cost, scale, and available technology.

Strategy 1: Chiral Resolution of Racemic Amine

This classical approach involves synthesizing the racemic amine first, followed by separation using a chiral resolving agent.

-

Racemate Synthesis: The racemic amine is commonly prepared via reductive amination of 4-fluoroacetophenone.[5]

-

Diastereomeric Salt Formation: The racemic amine is treated with an enantiomerically pure acid, such as L-(+)-tartaric acid or L-(-)-malic acid, to form a pair of diastereomeric salts.[3]

-

Fractional Crystallization: Diastereomers possess different physical properties, including solubility. This difference allows for the separation of one diastereomer by selective crystallization from a suitable solvent.[3][6]

-

Liberation of Free Amine: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (S)-amine, which is then converted to the hydrochloride salt.

Caption: Workflow for Chiral Resolution Synthesis.

Strategy 2: Asymmetric Synthesis

Modern synthetic chemistry, particularly biocatalysis, enables the direct synthesis of the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

Protocol: Biocatalytic Asymmetric Reductive Amination This method utilizes enzymes like reductive aminases (RedAms) or ω-transaminases (ω-TA) to stereoselectively convert the prochiral ketone into the chiral amine.

-

Reaction Setup: In a suitable buffer, combine 4-fluoroacetophenone, an amine source (e.g., ammonia for RedAms, or an amine donor like isopropylamine for ω-TAs), and the respective enzyme.[7][8] A cofactor, typically NADPH for RedAms, and a cofactor recycling system are also required.[7]

-

Bioconversion: The reaction is incubated under optimized conditions (pH, temperature). The enzyme's active site orients the substrate in a way that hydride (or amino group) addition occurs stereospecifically, yielding predominantly the (S)-enantiomer.

-

Workup and Isolation: After the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent.

-

Salt Formation: The isolated (S)-free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride product.

This approach is highly valued in green chemistry as it often proceeds under mild conditions with high enantioselectivity.[9]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Expected Analytical Signatures

-

-

A doublet around 1.5-1.7 ppm (3H), corresponding to the methyl (-CH₃) protons.

-

A quartet around 4.4-4.6 ppm (1H), corresponding to the methine (-CH) proton.

-

A multiplet (often appearing as two overlapping doublets or a complex pattern) in the aromatic region around 7.1-7.5 ppm (4H), corresponding to the protons on the fluorophenyl ring.

-

A broad signal for the ammonium protons (-NH₃⁺), which may be exchangeable and vary in chemical shift.

-

-

Infrared (IR) Spectroscopy: The spectrum would feature characteristic stretches for N-H bonds (broad, ~3000-3300 cm⁻¹), aromatic C-H and C=C bonds, and a strong C-F bond stretch (~1230 cm⁻¹).

Determination of Enantiomeric Purity

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold-standard method for quantifying the enantiomeric excess (e.e.).

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALCEL OD-H®) are highly effective for this class of compounds.[2][11]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.[11] A common starting ratio is 90:10 (n-Hexane:IPA) + 0.1% DEA.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times, allowing for their quantification.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Applications in Research and Drug Development

The utility of this compound stems from the strategic impact of its structural features on molecular properties.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom onto a phenyl ring is a well-established strategy in drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the para-position can block a site that is susceptible to metabolic oxidation (e.g., para-hydroxylation) by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.

-

Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic groups like the amine, potentially influencing its ionization state and binding interactions at physiological pH.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, thereby increasing binding affinity and potency.

Key Applications

-

Chiral Intermediate for APIs: It is a documented building block for synthesizing compounds targeting neurological and psychiatric disorders, where precise stereochemistry is often essential for therapeutic activity and minimizing off-target effects.

-

Ligand in Asymmetric Catalysis: The free amine can act as a chiral ligand for transition metals, forming catalysts used in other asymmetric transformations.[5]

-

Chiral Resolving Agent: Just as it can be resolved by chiral acids, the enantiomerically pure amine can itself be used to resolve racemic acidic compounds.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The data presented here is a summary; users must always consult the full Safety Data Sheet (SDS) from their supplier.

Hazard Identification

The classification can vary slightly between suppliers, but common GHS hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Note: The free base is often classified as H314 (Causes severe skin burns and eye damage) and is more hazardous.[1]

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability

The product is chemically stable under standard ambient conditions (room temperature).[3] For long-term stability:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[5]

References

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro- arylamines using Reductive Aminases from Fungi. chemrxiv.org. Available at: [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. Available at: [Link]

-

(S)-(-)-1-(4-Fluorophenyl)Ethylamine. Nanjing Finechem Holding Co.,Limited. Available at: [Link]

-

1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Available at: [Link]

-

1-(4-Fluorophenyl)ethylamine. PubChem. Available at: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Ethylamine hydrochloride 1H NMR. SpectraBase. Available at: [Link]

- Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine. Google Patents.

-

(R)-1-(2,4-Difluorophenyl)ethanamine. Aaron Chemistry GmbH. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. researchgate.net. Available at: [Link]

-

The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 2. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]

- 5. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. 791098-84-5 | MFCD06761833 | (R)-1-(2,4-Difluorophenyl)ethanamine [aaronchem.com]

- 11. labsolu.ca [labsolu.ca]

(S)-1-(4-Fluorophenyl)ethylamine Hydrochloride: An In-depth Technical Guide

Abstract

(S)-1-(4-Fluorophenyl)ethylamine hydrochloride is a chiral amine of significant importance in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals. This in-depth technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on providing researchers, scientists, and drug development professionals with a practical and authoritative resource.

Core Molecular Profile

Chemical Identity and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of 1-(4-fluorophenyl)ethylamine. The presence of the fluorine atom on the phenyl ring can significantly influence the metabolic stability and binding affinity of molecules into which it is incorporated.[1][2]

-

Molecular Formula: C₈H₁₁ClFN

-

IUPAC Name: (1S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride

-

Molecular Weight: 175.63 g/mol

The molecular structure features a chiral center at the carbon atom adjacent to the amino group, conferring optical activity to the molecule. The "(S)" designation specifies the absolute configuration at this stereocenter.

Figure 1. Structural components of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Melting Point | 208 °C | [6] |

| Boiling Point | ~190 - 195 °C (for the free base) | [7] |

| Solubility | Soluble in organic solvents like ethanol and methanol. | [7] |

| Storage | Store at room temperature in a cool, dry place away from direct sunlight and oxidizing agents. | [3][4][7] |

Synthesis and Manufacturing

The enantiomerically pure (S)-1-(4-fluorophenyl)ethylamine is typically synthesized via asymmetric methods to ensure high stereochemical purity.

Asymmetric Reductive Amination

A common and efficient method for the synthesis is the asymmetric reductive amination of 4-fluoroacetophenone. This method often employs a chiral catalyst to direct the stereochemical outcome of the reaction.

Reaction Scheme:

4-Fluoroacetophenone + NH₃ + Reducing Agent --(Chiral Catalyst)--> (S)-1-(4-Fluorophenyl)ethylamine

The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

A general procedure involves reacting 4-fluoroacetophenone with an ammonia source, such as ammonium formate, in the presence of a palladium nanocatalyst.[8] The reaction mixture is stirred in a suitable solvent like methanol.[8]

Figure 2. General workflow for the synthesis of this compound.

Analytical Characterization

A suite of analytical methods is employed to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic and Chromatographic Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (ee%). |

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: A suitable chiral stationary phase (CSP) column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with a small amount of an amine modifier.

-

Sample Preparation: Dissolve a known amount of the hydrochloride salt in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Calculation: The enantiomeric excess (ee%) is calculated based on the integrated peak areas of the (S) and (R) enantiomers.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Synthesis

This compound is a key building block for pharmaceuticals, particularly those targeting neurological disorders.[9] The fluorine substitution can enhance the biological activity of the final drug molecule.[2][9] It is used in the preparation of tryptamine derivatives for medications aimed at treating conditions like migraines.[2]

Agrochemical Synthesis

It also serves as a precursor for active ingredients in crop protection products, such as herbicides, insecticides, and fungicides.[2]

Other Applications

-

Ligand Synthesis: Used in the synthesis of chiral ligands for asymmetric catalysis.[8]

-

Analytical Chemistry: Employed as a standard in analytical methods like chromatography.[9][10]

-

Material Science: Investigated for its properties in creating novel materials.[10]

Safety and Handling

Hazard Identification

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage Recommendations

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place.[7]

-

Keep away from incompatible materials such as oxidizing agents.[7]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier. [6][11][12]

Conclusion

This compound is a versatile and important chiral building block with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, characterization, and safe handling are crucial aspects for researchers and developers working with this compound. The information provided in this guide serves as a comprehensive technical resource to support these endeavors.

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [amp.chemicalbook.com]

- 4. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 5. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 8. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Foreword: The Criticality of Chiral Amines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of pharmaceutical sciences continually underscores the importance of stereochemistry in drug design and efficacy. Chiral amines, in particular, represent a cornerstone of many active pharmaceutical ingredients (APIs), with an estimated 40% of all drugs containing this crucial functional group.[1][2] The specific spatial arrangement of atoms, or chirality, can dramatically influence a molecule's biological activity, dictating its interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to synthesize enantiomerically pure amines is not merely an academic exercise but a fundamental necessity in the development of safe and effective therapeutics. This guide focuses on the synthesis of this compound, a versatile chiral building block, providing an in-depth exploration of a scientifically robust and industrially relevant synthetic pathway.

Introduction to this compound: A Key Building Block

(S)-1-(4-Fluorophenyl)ethylamine is a chiral primary amine that serves as a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its hydrochloride salt form enhances stability and ease of handling.[3][4] The presence of the fluorophenyl group can impart desirable pharmacokinetic properties to a drug molecule, such as increased metabolic stability and enhanced binding affinity. The specific (S)-enantiomer is often the biologically active form, making its stereoselective synthesis a critical aspect of drug development.

This technical guide will primarily focus on the biocatalytic synthesis of (S)-1-(4-Fluorophenyl)ethylamine using ω-transaminases, a method that has gained significant traction due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[5][6] Alternative and complementary methods, such as asymmetric reductive amination and chiral resolution, will also be discussed to provide a comprehensive overview for the modern medicinal chemist.

Part 1: Biocatalytic Asymmetric Synthesis via ω-Transaminases

The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful tool for creating complex chiral molecules with high precision.[6] For the synthesis of chiral amines, ω-transaminases (ω-TAs) have proven to be particularly effective.[5][7] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, generating a chiral amine with a high degree of stereoselectivity.[5]

The Mechanism and Advantages of ω-Transaminase Catalysis

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the stereoselective amination of carbonyl compounds.[5] The reaction proceeds through a "ping-pong" mechanism, where the PLP cofactor first accepts the amino group from an amine donor to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and producing the chiral amine product.

The key advantages of using ω-transaminases for the synthesis of (S)-1-(4-Fluorophenyl)ethylamine include:

-

High Enantioselectivity: ω-TAs can produce the desired enantiomer with excellent optical purity, often exceeding 99% enantiomeric excess (ee).[8]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents and protecting groups.[5]

-

Green and Sustainable Chemistry: The use of enzymes, which are derived from renewable resources, aligns with the principles of green chemistry by reducing waste and energy consumption.[2][6]

-

Process Efficiency: Advances in enzyme engineering have led to the development of robust ω-TAs with high catalytic activity and stability, making the process scalable for industrial applications.[9]

Experimental Workflow: Synthesis of (S)-1-(4-Fluorophenyl)ethylamine

The following workflow outlines the key steps in the biocatalytic synthesis of (S)-1-(4-Fluorophenyl)ethylamine from 4-fluoroacetophenone.

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the biocatalytic synthesis. Optimization of specific parameters may be required depending on the enzyme and equipment used.

Materials:

-

4-fluoroacetophenone

-

(S)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant)

-

Isopropylamine (or another suitable amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (e.g., 2 M in diethyl ether or isopropanol)

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator, separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add pyridoxal-5'-phosphate to the buffer to a final concentration of approximately 1 mM.

-

Add the (S)-selective ω-transaminase to the buffered solution.

-

In a separate vessel, dissolve 4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

-

Add the amine donor, isopropylamine, to the reaction mixture. The molar ratio of amine donor to ketone substrate is typically between 1.5:1 and 5:1.

-

Biocatalytic Conversion: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH) to quench the reaction and deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (S)-1-(4-Fluorophenyl)ethylamine as an oil.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[3]

Data Presentation

| Parameter | Typical Value | Reference |

| Substrate Concentration | 50-200 mM | [8] |

| Enzyme Loading | 1-5 mg/mL | N/A |

| Amine Donor | Isopropylamine | [9] |

| Temperature | 30-45 °C | [9] |

| pH | 7.0-8.5 | N/A |

| Reaction Time | 12-48 hours | [9] |

| Conversion | >95% | [8] |

| Enantiomeric Excess (ee) | >99% | [8] |

| Isolated Yield | 80-95% | N/A |

Part 2: Alternative Synthetic Strategies

While biocatalysis offers an elegant and efficient route, other established chemical methods are also viable for the synthesis of (S)-1-(4-Fluorophenyl)ethylamine.

Asymmetric Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[10] In the asymmetric variant, a chiral catalyst or auxiliary is used to control the stereochemical outcome of the reduction of an intermediate imine.[11][12]

The general pathway involves the condensation of 4-fluoroacetophenone with an amine source (such as ammonia or a protected amine) to form an imine, which is then reduced in situ using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source).[13]

Caption: General scheme for asymmetric reductive amination.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, are commonly employed for this transformation.[12][13] While this method can provide high yields and enantioselectivities, it often requires high pressures of hydrogen gas and the use of expensive and air-sensitive catalysts.

Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethylamine

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers.[14] This approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[14][15] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[15]

Common Chiral Resolving Agents for Amines:

-

(+)-Tartaric acid

-

(-)-Dibenzoyltartaric acid

-

(+)-Camphorsulfonic acid

-

(-)-Mandelic acid

The separated diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine. While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.[14]

Part 3: Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound is a critical step in the development of various pharmaceutical agents. This guide has detailed the highly efficient and selective biocatalytic pathway using ω-transaminases, which stands out for its green credentials and scalability. The discussion of asymmetric reductive amination and chiral resolution provides a broader context of available synthetic tools.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available expertise, and desired purity. The continued development of novel and engineered enzymes, as well as more efficient and sustainable chemical catalysts, will undoubtedly further enhance our ability to produce this and other vital chiral building blocks for the advancement of medicine.

References

-

Cassimjee, K. E., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC - NIH. [Link]

-

Contreras-García, A. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. Chemistry | Illinois. [Link]

-

Ingram, C. U., et al. (2019). Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer. [Link]

-

Gotor-Fernández, V., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

-

Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. SciSpace. [Link]

-

Various Authors. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

-

Hönig, M., et al. (2017). Transaminases for chiral amine synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Wang, Y., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

-

Busto, E., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 7. (Open Access) Transaminases for chiral amine synthesis. (2018) | Andrew Gomm | 159 Citations [scispace.com]

- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-(4-Fluorophenyl)ethylamine hydrochloride physical characteristics

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride

Introduction

This compound is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. As a crucial building block, its stereochemically defined structure is integral to the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this moiety a valuable component in drug design.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and analytical characteristics of this compound, moving beyond a simple data sheet to explain the causality behind analytical method selection and the interpretation of results. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of the fundamental properties of a starting material is the bedrock of successful research and development. The hydrochloride salt form of (S)-1-(4-fluorophenylethylamine) is specifically designed to improve handling and solubility compared to its free base form.[2]

| Property | Data | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | (S)-1-(4-Fluorophenyl)ethanamine Hydrochloride | [3][4] |

| CAS Number | 1419073-74-7 | [3][4][5] |

| Molecular Formula | C₈H₁₁ClFN | [5] |

| Molecular Weight | 175.63 g/mol | [1][5] |

| Appearance | White to off-white solid, powder, or crystal | [1][3][5] |

| Storage | Store at room temperature in a tightly sealed container under an inert atmosphere. | [3][5][6][7][8] |

Physical State and Solubility:

This compound exists as a white to off-white crystalline solid at room temperature.[3][5] The conversion of the parent amine to its hydrochloride salt significantly enhances its polarity. This structural modification is deliberately employed to increase its solubility in aqueous media, a critical factor for many biological assays and downstream reaction conditions.[2] While the free base is soluble in organic solvents like ethanol and methanol, the hydrochloride salt will exhibit more limited solubility in non-polar organic solvents.[6]

Section 2: A Workflow for Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is paramount. The following workflow outlines the essential analytical techniques required for the comprehensive characterization of this compound.

Caption: A logical workflow for the complete analytical characterization of the title compound.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O is suitable for observing the exchangeable amine protons, while Methanol-d₄ can provide a clearer spectrum for the carbon-bound protons.

-

Internal Standard: Add a small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Spectrum Collection: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Expected ¹H NMR Spectrum Analysis (in D₂O):

-

Aromatic Protons (4H): Two distinct signals are expected in the aromatic region (approx. δ 7.0-7.5 ppm). Due to the fluorine substitution, these will appear as two doublets or a complex multiplet, representing the protons ortho and meta to the ethylamine group.

-

Methine Proton (CH, 1H): A quartet (split by the adjacent methyl group's 3 protons) is expected at approximately δ 4.5-4.8 ppm. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the aromatic ring.

-

Methyl Protons (CH₃, 3H): A doublet (split by the adjacent methine proton) is expected at approximately δ 1.6-1.8 ppm.

-

Amine Protons (NH₃⁺): In D₂O, these protons will exchange with the solvent and may not be visible or may appear as a very broad, low-intensity signal.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is an essential technique for separating components in a mixture, allowing for the precise determination of purity and the quantification of impurities. For a chiral molecule, a specialized chiral stationary phase is required to separate the (S)- and (R)-enantiomers, which is critical for verifying the enantiomeric excess (e.e.).

Caption: Decision process for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating chiral amines.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography would be a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and prevent tailing.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or 265 nm, where the phenyl ring absorbs.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. The retention times for the (S)- and (R)-enantiomers will differ. Purity is determined by integrating all peaks in the chromatogram, while enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Section 3: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The available safety data pertains to the hydrochloride salt and the more hazardous free base, indicating a need for caution.

Hazard Profile:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Hazard Statements: Causes skin irritation[3]. The free base is known to cause severe skin burns and eye damage.[9][10] Related isomers are listed as harmful if swallowed and may cause respiratory irritation.[11][12]

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust.

-

Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[9]

-

Storage and Handling Recommendations:

-

Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[3][5][6] The container must be kept tightly closed to prevent moisture absorption.[6] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[9] Take precautionary measures against static discharge.

Conclusion

This compound is a well-defined crystalline solid whose physical and chemical properties are tailored for its role as a key synthetic intermediate. A thorough characterization, grounded in definitive analytical techniques such as NMR and chiral HPLC, is not merely a quality control measure but a prerequisite for its successful application in complex, multi-step syntheses. By following the structured analytical workflow and adhering to the safety protocols outlined in this guide, researchers can confidently utilize this valuable chiral building block in their drug discovery and development endeavors.

References

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

(S)-(-)-1-(4-Fluorophenyl)Ethylamine. Methylamine Supplier. [Link]

-

1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063. PubChem. [Link]

-

Supporting Information for - An efficient synthesis of internal alkynes. The Royal Society of Chemistry. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

1-(4-fluorophenyl)ethylamine (C8H10FN). PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [amp.chemicalbook.com]

- 4. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [amp.chemicalbook.com]

- 5. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 6. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride | 2206608-00-4 [sigmaaldrich.com]

- 12. labsolu.ca [labsolu.ca]

(S)-1-(4-Fluorophenyl)ethylamine hydrochloride CAS number 1419073-74-7

An In-Depth Technical Guide to (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 1419073-74-7) is a critical chiral building block in modern medicinal chemistry. Its structural motif, a phenethylamine backbone with a fluorine substituent at the para-position of the aromatic ring, is of significant interest in the design of neurologically active compounds. This guide provides an in-depth technical overview of its synthesis, chiral resolution, analytical characterization, and applications in drug development, alongside essential safety and handling protocols. The strategic incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool for fine-tuning the activity of drug candidates.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 1419073-74-7 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClFN | [3] |

| Molecular Weight | 175.63 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature | [1] |

The core structure consists of a chiral center at the benzylic carbon, leading to two enantiomers: (S) and (R). The (S)-enantiomer is often the desired isomer for specific biological targets due to the stereospecific nature of drug-receptor interactions. The para-fluorine substituent is a key feature, influencing the molecule's electronic properties and metabolic stability.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain the (S)-enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis is often the more efficient and atom-economical approach to obtaining a single enantiomer. A common method is the asymmetric reductive amination of the prochiral ketone, 4'-fluoroacetophenone.

Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric Reductive Amination Workflow.

Protocol for Asymmetric Transfer Hydrogenation (Adapted from similar procedures):

This protocol utilizes a chiral catalyst to facilitate the stereoselective transfer of hydrogen from a hydrogen donor to the imine intermediate formed in situ.

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral iridium or ruthenium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand) is prepared in a degassed solvent like dichloromethane (DCM).

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere, add 4'-fluoroacetophenone (1.0 eq) and a suitable amine source (e.g., ammonium formate).

-

Solvent Addition: Add a degassed solvent such as methanol.

-

Catalyst Addition: Introduce the prepared chiral catalyst solution to the reaction mixture.

-

Reaction: The reaction is typically stirred at a controlled temperature (e.g., 40-60 °C) for several hours until completion, monitored by TLC or HPLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-1-(4-fluorophenyl)ethylamine.

Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethylamine

Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. This technique leverages the different physical properties, particularly solubility, of diastereomeric salts.

Workflow for Chiral Resolution:

Caption: Diastereomeric Salt Resolution Workflow.

Protocol for Chiral Resolution with (+)-Tartaric Acid (Adapted from similar procedures): [4][5][6][7][8]

-

Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, gently warming if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced precipitation, the mixture can be refrigerated.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The crystals will be enriched in one diastereomer (e.g., the (S)-amine salt).

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base, such as 50% aqueous sodium hydroxide, until the solution is basic.

-

Extraction: Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-1-(4-fluorophenyl)ethylamine.

Preparation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free amine to its hydrochloride salt for improved stability and handling.

Protocol for Hydrochloride Salt Formation (Adapted from patent literature): [9]

-

Dissolution: Dissolve the purified (S)-1-(4-fluorophenyl)ethylamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.[10][11][12][13][14]

General HPLC Method Parameters:

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating phenethylamine enantiomers.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

-

Additive: A small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and reduce tailing of the amine analytes.[10]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.

Self-Validating System: A robust chiral HPLC method should demonstrate baseline separation of the two enantiomers with a resolution factor (Rs) greater than 1.5. The method should be validated for linearity, accuracy, and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic Protons: Two sets of doublets or a multiplet in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton (-CH): A quartet around 4.5 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A doublet around 1.6 ppm, coupled to the methine proton.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Four distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

Methine Carbon: A signal around 50-55 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of phenethylamines is well-characterized. The molecular ion peak (M+) may be observed. A characteristic fragmentation is the alpha-cleavage, leading to the loss of the methyl group to form a stable iminium cation.[15][16][17]

Applications in Drug Development

The 2-phenethylamine scaffold is a cornerstone in neuroscience drug discovery, present in many endogenous neurotransmitters like dopamine and norepinephrine.[18] The introduction of a fluorine atom can significantly enhance a drug candidate's properties:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, increasing the drug's half-life.

-

Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target receptor.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[19][20]

Safety and Handling

This compound, as an amine salt, should be handled with appropriate precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[22]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[23]

-

Keep away from strong oxidizing agents and strong bases.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a highly valuable chiral building block for drug discovery and development. Its synthesis via asymmetric methods or chiral resolution provides access to an enantiomerically pure scaffold that combines the pharmacologically significant phenethylamine core with the advantageous properties imparted by fluorine substitution. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective application in the development of next-generation therapeutics.

References

- Bexrud, J. A., & Schafer, L. L. (2009). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Dalton Transactions, (35), 7046-7055.

-

Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

- Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(5-6), 339-354.

-

Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

- Google Patents. (2015). WO 2015/155664 A1.

-

Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]

- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-164.

- Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(11), 2849.

- Bishop, M., et al. (2015). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Journal of Analytical Toxicology, 39(8), 618-626.

-

MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Jacobsen, M. H., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6296-6311.

- Lesma, G., et al. (2021). 2-(4-Fluorophenyl)

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]

-

ResearchGate. (2015). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Retrieved from [Link]

- Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321.

- Duarte, F. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(7), 654.

-

Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-191.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Vadgama, J. H., et al. (2022). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6-DIHYDRO-. International Journal of Creative Research Thoughts, 10(6), a592-a598.

-

ETH Zurich Research Collection. (2021). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Retrieved from [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

-

Methylamine Supplier. (n.d.). (S)-(-)-1-(4-Fluorophenyl)Ethylamine. Retrieved from [Link]

- Google Patents. (n.d.). US3979444A - 4-Arylcyclohexylamines.

- Google Patents. (n.d.). United States Patent (19).

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

MDPI. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 3. (S)-1-(4-Fluorophenyl)ethylaMine (hydrochloride) | 1419073-74-7 [m.chemicalbook.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. scas.co.jp [scas.co.jp]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

- 19. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. diplomatacomercial.com [diplomatacomercial.com]

Fluorinated Chiral Amines: From Serendipitous Discovery to Rational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated chiral amines. It navigates from the foundational principles of organofluorine chemistry to the sophisticated catalytic and biocatalytic strategies that enable the synthesis of these vital building blocks for modern medicine.

Chapter 1: The Genesis of a Field: A Brief History of Organofluorine Chemistry

The story of fluorinated chiral amines is rooted in the broader history of organofluorine chemistry, a field that began even before the isolation of elemental fluorine.[1][2] The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot.[3] A pivotal moment came in 1862 when Alexander Borodin, a chemist also renowned as a classical composer, developed a halogen exchange method to synthesize benzoyl fluoride, a technique that remains a cornerstone of industrial fluorination.[1]

Despite these early syntheses, the extreme reactivity of elemental fluorine posed a significant barrier to progress. It wasn't until 1886 that Henri Moissan successfully isolated elemental fluorine through electrolysis, a feat that earned him a Nobel Prize.[1][4] Even then, reactions with organic compounds were often explosive and difficult to control.[1] A major breakthrough occurred in the 1920s with the work of Frederic Swarts, who pioneered halogen exchange reactions using reagents like hydrogen fluoride, providing a safer and more controlled method for introducing fluorine into organic molecules.[5] This work directly led to the development of chlorofluorocarbons (CFCs) in the 1930s by DuPont, which revolutionized refrigeration and laid the groundwork for the large-scale industrial production of organofluorine compounds.[4][5] The Manhattan Project during World War II further accelerated the development of fluorinated materials due to the need for compounds resistant to the highly corrosive uranium hexafluoride.[4][5]

dot graph TD A[1835: First Organofluorine CompoundDumas & Péligot synthesize fluoromethane] --> B; B[1862: Halogen Exchange MethodAlexander Borodin synthesizes benzoyl fluoride] --> C; C[1886: Elemental Fluorine IsolatedHenri Moissan succeeds via electrolysis] --> D; D[1920s: Swarts ReactionsControlled fluorination using HF] --> E; E[1930s: CommercializationDuPont develops Freon (CFCs)] --> F; F[1940s: Manhattan ProjectLarge-scale production of fluorocarbons] --> G; G[1950s: Medicinal Chemistry EmergenceDiscovery of fluorinated drugs like Fludrocortisone];

end caption: "Key Milestones in the History of Organofluorine Chemistry."

Chapter 2: The "Fluorine Effect": A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing approximately 30% of approved drugs since 2020.[6] This prevalence is due to the unique and often beneficial changes that fluorine imparts upon a molecule's physicochemical and biological properties, a phenomenon often termed the "fluorine effect."[6]

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[6] When bonded to carbon, it forms one of the strongest single bonds in organic chemistry (~485 kJ/mol for a C(sp³)-F bond).[6] These fundamental characteristics lead to predictable modulations in a drug's profile.

Key Physicochemical Modulations by Fluorine Substitution:

| Property | Effect of Fluorination | Rationale & Causality |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can block common metabolic pathways, increasing the drug's half-life.[6][7] |

| Lipophilicity (LogP) | Context-Dependent | A single fluorine substitution often slightly increases LogP. However, polyfluorinated groups like -CF₃ or -CF₂H typically decrease lipophilicity compared to their hydrocarbon analogs. This allows for fine-tuning of a drug's solubility and membrane permeability.[6][8] |

| Basicity (pKa) of Amines | Decreased | The strong electron-withdrawing nature of fluorine atoms positioned near an amine group significantly lowers the pKa of the amine.[9] This reduces the extent of protonation at physiological pH, which can improve cell membrane permeability and bioavailability while reducing potential off-target effects at cationic channels.[10][11] |

| Binding Affinity | Often Increased | Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic and multipolar interactions within a protein's binding pocket. It can also alter the conformation of the molecule to favor a more bioactive shape.[12][13] |

| Membrane Permeability | Generally Improved | By lowering the basicity of nearby amines and modulating lipophilicity, fluorine substitution can enhance a molecule's ability to cross biological membranes.[8][14] |

The strategic placement of fluorine began to show its therapeutic potential in the mid-20th century. The first fluorinated drug, the anti-inflammatory steroid fludrocortisone , was discovered in 1954.[6][15] This was followed in 1957 by the pioneering anticancer agent 5-fluorouracil .[3][6] These early successes demonstrated that fluorine was not merely an isostere for hydrogen but a powerful tool for enhancing drug efficacy and safety.

Chapter 3: The Power of Synergy: Why Fluorinated Chiral Amines?

As medicinal chemistry matured, the importance of stereochemistry became paramount. The vast majority of biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable side effects (the distomer).

Fluorinated chiral amines represent a powerful convergence of these two critical concepts in drug design. The amine functional group is a common feature in bioactive molecules, providing a handle for salt formation and crucial hydrogen bonding interactions. Chirality at or near this amine center dictates the precise three-dimensional arrangement of the molecule, which is critical for target recognition.

The addition of fluorine to a chiral amine scaffold provides synergistic benefits:

-

Modulated Basicity for Better Pharmacokinetics : As detailed in the table above, fluorine's inductive effect lowers the amine's pKa.[9] This is a critical feature, as highly basic amines are often fully protonated at physiological pH, making them less able to cross lipid cell membranes to reach their intracellular targets. By attenuating this basicity, fluorine enhances bioavailability.[9]

-

Enhanced Metabolic Stability : Fluorine can be installed at positions that are susceptible to metabolic attack, thereby protecting the chiral center and the overall molecule from degradation.[6]

-

Improved Target Binding : The unique electronic properties of the C-F bond can introduce new, favorable interactions with the target protein, potentially increasing potency and selectivity.[13]

The synthesis of these molecules, however, is a formidable challenge. It requires methods that can control not only the regioselectivity of fluorination but also the absolute stereochemistry of one or more chiral centers. The following chapters detail the evolution of synthetic strategies developed to meet this challenge.

Chapter 4: Foundational Strategies in Asymmetric Synthesis

The need for enantiomerically pure fluorinated amines spurred the development of robust asymmetric synthetic methods. Early strategies relied heavily on the use of chiral auxiliaries and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Synthesis: The Ellman Sulfinamide Method

One of the most reliable and widely adopted methods for the asymmetric synthesis of chiral amines involves the use of N-tert-butanesulfinamide as a chiral auxiliary.[9] This approach involves the condensation of the chiral sulfinamide with a fluorinated ketone or aldehyde to form an intermediate N-sulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a hydride from a reducing agent or an organometallic reagent) to the imine C=N bond. Subsequent acidic hydrolysis removes the auxiliary, yielding the desired chiral amine with high enantiomeric purity.[9]

dot graph TD subgraph "Step 1: Imine Formation" A[Fluorinated KetoneR-C(=O)-CF₃] -- B[Chiral Auxiliary(R)-t-Bu-S(=O)NH₂] --> C{N-Sulfinyl ImineDiastereomeric Intermediate}; end subgraph "Step 2: Stereoselective Addition" C -- D[Nucleophilic Reagente.g., L-Selectride (hydride)] --> E{Addition Product}; end subgraph "Step 3: Auxiliary Cleavage" E -- F[Acidic Hydrolysise.g., HCl in Dioxane] --> G[Enantiopure Fluorinated AmineR-CH(NH₂)-CF₃]; end

end caption: "Workflow for Asymmetric Synthesis via N-tert-butylsulfinyl Imines."

Exemplary Protocol: Asymmetric Reduction of a Fluorinated N-tert-Butylsulfinyl Imine [9][16]

This protocol describes the synthesis of a chiral α-trifluoromethyl amine from a corresponding ketimine.

Step 1: Formation of the N-Sulfinyl Ketimine

-

To a solution of 1-phenyl-2,2,2-trifluoroethan-1-one (1.0 eq) in THF (0.5 M) is added (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq).

-

Titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq) is added, and the reaction mixture is heated to 65 °C.

-

The reaction is monitored by TLC or LC-MS until the ketone is consumed (typically 4-12 hours).

-

Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

-

The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude imine is purified by flash chromatography.

Step 2: Diastereoselective Reduction

-

The purified N-sulfinyl ketimine (1.0 eq) is dissolved in THF (0.2 M) and cooled to -78 °C under a nitrogen atmosphere.

-

L-Selectride (1.0 M solution in THF, 1.5 eq) is added dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 3 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

Step 3: Cleavage of the Chiral Auxiliary

-

The crude sulfinamide from the previous step is dissolved in methanol (0.5 M).

-

A solution of HCl in 1,4-dioxane (4.0 M, 2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.

-